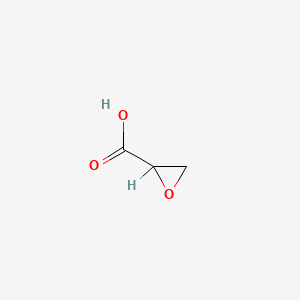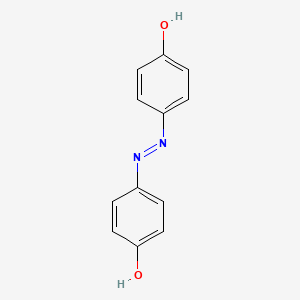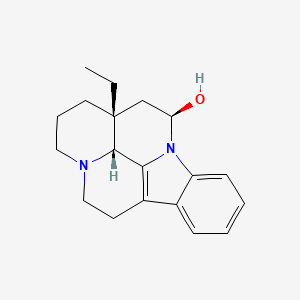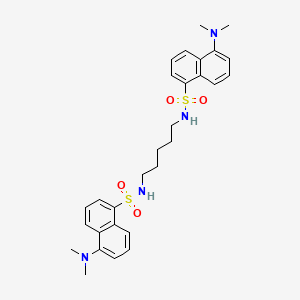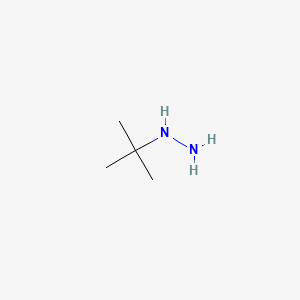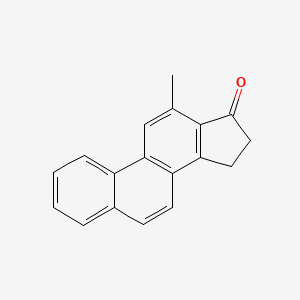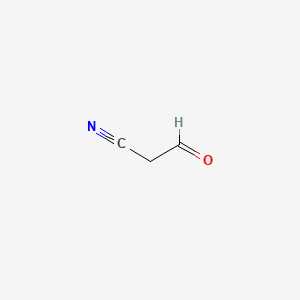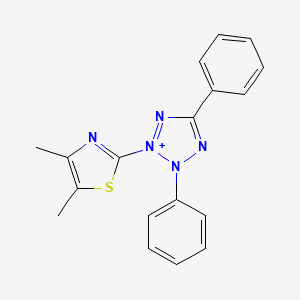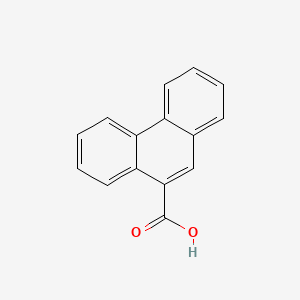
9-Phenanthrenecarboxylic acid
Übersicht
Beschreibung
9-Phenanthrenecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
9-Phenanthrenecarboxylic acid has been a subject of interest in various synthetic and chemical processes. A significant application is in the field of Lewis acid-mediated carboxylation, where it is produced as a sole acid product through the treatment of phenanthrene with carbon dioxide in the presence of AlBr3 (Suzuki et al., 2002). Its spectroscopic properties and photochemical behavior have also been studied, particularly in the context of its ground-state conformations and complexation with strong Lewis acids (Lewis et al., 1992).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored. For instance, 9-substituted phenanthrene-3-carboxylic acids are reported to have allosteric modulatory activity at the N-methyl-D-aspartate (NMDA) receptor, a critical component in neurological and neurodegenerative disorders (Irvine et al., 2015).
Environmental and Analytical Chemistry
The compound also finds applications in environmental and analytical chemistry. A study on the metabolism of polycyclic compounds revealed insights into the transformation of related compounds in biological systems (Boyland & Sims, 1965). Furthermore, the use of 9-bromophenanthrene, a related compound, as a fluorescence probe for palladium detection highlights the potential of phenanthrene derivatives in analytical applications (Qin Jun et al., 2016).
Synthesis of Novel Compounds
Research also includes the synthesis of novel compounds, such as the preparation of polymethoxy-substituted phenanthrene-9-carboxylic acid via oxidative coupling, demonstrating the versatility of phenanthrene derivatives in organic synthesis (Wang et al., 2008).
Biodegradation Studies
Biodegradation studies of phenanthrene derivatives are crucial in understanding their environmental impact. One study demonstrated the transformation of 9,10-phenanthrenedione, a derivative, by a soil bacterium, providing insights into potential biotransformation pathways (Kanaly & Hamamura, 2013).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
9-Phenanthrenecarboxylic acid is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene degradation, branches into two pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway . Both pathways play important roles in the degradation of pyrene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemische Analyse
Biochemical Properties
9-Phenanthrenecarboxylic acid plays a crucial role in biochemical reactions, particularly in the degradation of polycyclic aromatic hydrocarbons. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic pathways of certain bacteria that degrade polycyclic aromatic hydrocarbons. Enzymes such as dioxygenases and hydrolases catalyze the initial steps of its degradation, leading to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid . These interactions are essential for the breakdown and detoxification of harmful polycyclic aromatic hydrocarbons in the environment.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in certain cell lines, such as human hepatic carcinoma cells (HepG2), by altering gene expression and disrupting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways involved in stress responses and apoptosis, highlighting its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound binds to enzymes such as dioxygenases, which catalyze the initial steps of its degradation. This binding results in the formation of intermediate compounds that are further metabolized by other enzymes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of various byproducts that may have different biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including liver damage and oxidative stress in animal models . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons. It interacts with enzymes such as dioxygenases and hydrolases, which catalyze its initial degradation steps . The metabolic pathways of this compound lead to the formation of intermediate compounds like 4-phenanthrenecarboxylic acid and 5-hydroxy-4-phenanthrenecarboxylic acid, which are further metabolized by other enzymes . These pathways are essential for the detoxification and removal of harmful polycyclic aromatic hydrocarbons from the environment.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and distributed to different cellular compartments . The localization and accumulation of this compound within cells can affect its biochemical activity and function. For example, its accumulation in the liver can lead to oxidative stress and liver damage at high doses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in its metabolism. These interactions can influence its biochemical effects and overall cellular function.
Eigenschaften
IUPAC Name |
phenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-45-6 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)
